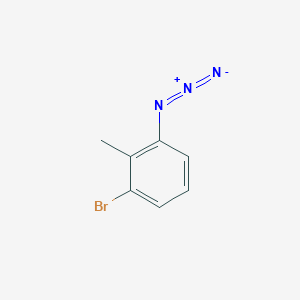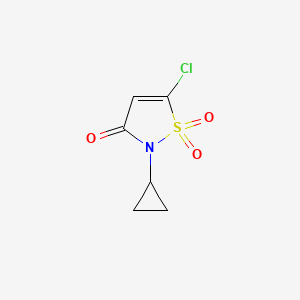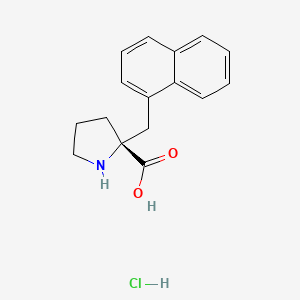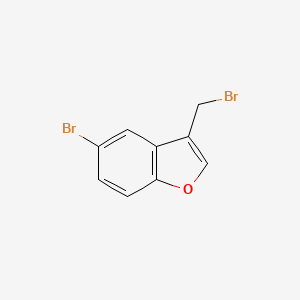
1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopentyl group attached to the first nitrogen atom and a propoxymethyl group attached to the third carbon atom of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with propoxymethyl chloride in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(methoxymethyl)-1H-pyrazole: This compound has a methoxymethyl group instead of a propoxymethyl group, leading to differences in its chemical and biological properties.
1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: The ethoxymethyl group in this compound also results in distinct properties compared to the propoxymethyl derivative.
1-Cyclopentyl-3-(butoxymethyl)-1H-pyrazole: The butoxymethyl group introduces further variations in the compound’s characteristics.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity
Propriétés
IUPAC Name |
1-cyclopentyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-9-15-10-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,12H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQGUWRCLCVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)


![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2743794.png)



![1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2743801.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)
![1-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2743806.png)
![6-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2743809.png)
